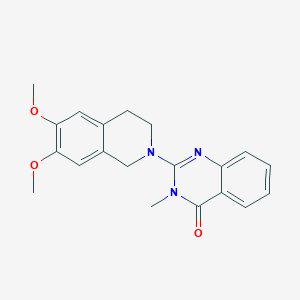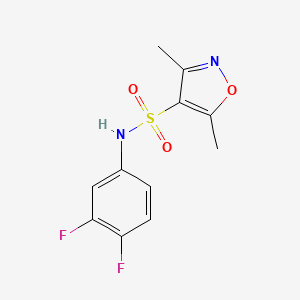![molecular formula C14H20N4O3S B15119261 1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15119261.png)
1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one is a complex organic compound featuring a unique combination of morpholine and pyrazinone structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and thiomorpholine intermediates, followed by their coupling with pyrazinone derivatives. Common reagents used in these reactions include amino alcohols, α-haloacid chlorides, and various catalysts to facilitate cyclization and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with sulfur-containing enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine derivatives: These compounds share the morpholine structure and have similar chemical properties.
Pyrazinone derivatives: These compounds share the pyrazinone structure and are used in various chemical and biological applications.
Uniqueness
1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one is unique due to its combination of morpholine and pyrazinone structures, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H20N4O3S |
|---|---|
Molekulargewicht |
324.40 g/mol |
IUPAC-Name |
1-methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrazin-2-one |
InChI |
InChI=1S/C14H20N4O3S/c1-16-3-2-15-12(14(16)20)18-4-7-21-11(10-18)13(19)17-5-8-22-9-6-17/h2-3,11H,4-10H2,1H3 |
InChI-Schlüssel |
XPFNUANGWNHJEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C(C1=O)N2CCOC(C2)C(=O)N3CCSCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B15119187.png)
![7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline](/img/structure/B15119192.png)
![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B15119193.png)

![8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline](/img/structure/B15119198.png)
![Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate](/img/structure/B15119202.png)
![1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119210.png)
![2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B15119219.png)
![7-Methoxy-4-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]quinoline](/img/structure/B15119225.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15119237.png)
![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15119268.png)
![2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole](/img/structure/B15119275.png)

